molecular formula C24H23O14+ B1203137 Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) CAS No. 171828-62-9

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

Cat. No.: B1203137
CAS No.: 171828-62-9
M. Wt: 535.4 g/mol
InChI Key: ROQLTZUOXIQBDO-JZWLZXDTSA-O
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Mechanism of Action

Target of Action

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), also known as Cyanidin-3-(6’-malonylglucoside), is an anthocyanin cation . Anthocyanins are known to interact with a variety of cellular targets, including various enzymes and receptors involved in inflammation and oxidative stress pathways .

Mode of Action

It is known that anthocyanins like cyanidin-3-(6’-malonylglucoside) can interact with their targets to modulate their activity . This can lead to changes in cellular signaling pathways, resulting in various physiological effects.

Biochemical Pathways

Anthocyanins are involved in various biochemical pathways. They are known to modulate the metabolism of glucose, fatty acids, and lipids by regulating different genes and signaling pathways . They also play a role in the oxidative stress pathway, where they can act as antioxidants to neutralize reactive oxygen species .

Pharmacokinetics

Anthocyanins are generally known to be absorbed in the upper digestive tract and undergo extensive first-pass metabolism . The metabolites then enter the bloodstream and are distributed throughout the body .

Result of Action

The action of Cyanidin-3-(6’-malonylglucoside) can result in various molecular and cellular effects. For instance, it has been reported to have antioxidant, antimicrobial, anti-inflammatory, antidiabetic, anti-obesity, neuroprotective, and anticancer properties . These effects are likely the result of its interaction with various cellular targets and its involvement in multiple biochemical pathways .

Action Environment

The action of Cyanidin-3-(6’-malonylglucoside) can be influenced by various environmental factors. For example, its stability and bioavailability can be affected by pH . Furthermore, its efficacy can be influenced by factors such as the presence of other compounds, the specific cellular environment, and individual differences in metabolism and absorption .

Biochemical Analysis

Biochemical Properties

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it has been shown to interact with enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . Additionally, it interacts with proteins involved in cell signaling pathways, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Cellular Effects

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK in human HepG2 cells, leading to increased fatty acid oxidation and improved lipid metabolism . Furthermore, it can modulate the expression of genes involved in antioxidant defense, inflammation, and apoptosis, thereby protecting cells from oxidative damage and inflammation .

Molecular Mechanism

The molecular mechanism of action of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) involves several pathways. It binds to and activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and increased fatty acid oxidation . Additionally, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and light exposure. Studies have shown that this compound is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has been shown to have sustained antioxidant and anti-inflammatory effects in various cell types .

Dosage Effects in Animal Models

The effects of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including potential liver toxicity and gastrointestinal disturbances . The threshold for these adverse effects varies depending on the species and the duration of exposure.

Metabolic Pathways

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is involved in several metabolic pathways, including the flavonoid biosynthesis pathway. It interacts with enzymes such as chalcone synthase (CHS) and flavanone 3-hydroxylase (F3H), which are involved in the biosynthesis of anthocyanins . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism .

Transport and Distribution

Within cells and tissues, Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative stress responses and energy metabolism . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its stability and activity .

Properties

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1/t17-,20-,21+,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQLTZUOXIQBDO-JZWLZXDTSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23O14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332139
Record name Cyanidin-3-(6'-malonylglucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171828-62-9
Record name Cyanidin 3-(6′-malonylglucoside)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171828-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin-3-(6'-malonylglucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 2
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 3
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 4
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 5
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 6
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

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